3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Analytical Chemistry Quality Control Structural Confirmation

SAR programs targeting antibacterial or COX-2 inhibitor development require the precise biphenyl-pyrazole-4-carbaldehyde scaffold-simpler 1,3-diphenyl analogs (MW 248 vs. 324) alter molecular recognition and derail lead optimization. 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 108446-64-6) delivers: • Biphenyl moiety directly linked to antibacterial activity (pMIC 1.92 µM/mL) • Reactive aldehyde for condensation into chalcones, pyrazolines, and thiosemicarbazones • 97% purity; research quantities (mg to g scale); ships from BenchChem

Molecular Formula C22H16N2O
Molecular Weight 324.4 g/mol
CAS No. 108446-64-6
Cat. No. B020644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS108446-64-6
Molecular FormulaC22H16N2O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4
InChIInChI=1S/C22H16N2O/c25-16-20-15-24(21-9-5-2-6-10-21)23-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-16H
InChIKeyJSKTXJPVXSIUIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Identity, Physicochemical Profile & Scaffold


3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 108446-64-6; synonyms: 1-phenyl-3-(4-phenylphenyl)pyrazole-4-carbaldehyde, 3-biphenyl-4-yl-1-phenyl-1H-pyrazole-4-carbaldehyde) is a diaryl-substituted pyrazole-4-carbaldehyde with molecular formula C22H16N2O and molecular weight 324.38 g/mol . The compound belongs to the 1,3-diaryl-1H-pyrazole-4-carbaldehyde class—a privileged scaffold in medicinal chemistry and agrochemical intermediate chemistry—and is distinguished from simpler analogs by the extended biphenyl moiety at the pyrazole 3-position, which increases molecular volume (MW: 324.38 vs. 248.29 for 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) and lipophilicity (LogP: 5.02 vs. 4.29 for the diphenyl analog) . Its documented physicochemical properties include predicted density of 1.13 g/cm³, boiling point of 554.5 °C at 760 mmHg, flash point of 289.1 °C, and vapor pressure of 2.46×10⁻¹² mmHg at 25 °C . The compound is commercially supplied at 96–97% purity in research quantities (5 mg to 5 g) by multiple vendors including Enamine, Bide Pharm, and American Custom Chemicals Corporation .

3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Non-Interchangeability with Simpler Analogs


In the 1,3-diaryl-1H-pyrazole-4-carbaldehyde series, modification of the 3-aryl substituent is not a conservative structural change: it directly alters molecular recognition, physicochemical properties, and downstream derivatization outcomes. Replacing the biphenyl group with a simple phenyl substituent (as in 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, CAS 21487-45-6) reduces molecular weight by 23% (324→248 g/mol) and LogP by ~0.7 units, which affects membrane permeability, protein binding, and solubility . SAR studies on closely related bipyrazole-carbaldehyde systems have demonstrated that biphenyl-containing scaffolds exhibit distinct and superior antibacterial and antifungal activity profiles compared to chlorophenyl or thiophenyl analogs—the biphenyl moiety being specifically associated with virtuous antibacterial activity, whereas other aryl groups confer different biological signatures [1]. Furthermore, in COX-2 inhibitor development, the nature of the 3-aryl substituent on the pyrazole core is a critical determinant of both potency and COX-2/COX-1 selectivity; the biphenyl-substituted template maps onto the diaryl-heterocycle pharmacophore of celecoxib-like inhibitors, whereas smaller or heteroaryl substituents produce different selectivity profiles . For procurement decisions in medicinal chemistry or agrochemical intermediate sourcing, substituting a simpler analog for the biphenyl derivative risks altering the SAR trajectory of an entire lead optimization program.

3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Quantitative Evidence vs. Analogs


Spectroscopic Fingerprint vs. 1,3-Diphenyl Analog

The target compound possesses a unique spectroscopic fingerprint enabling unambiguous differentiation from the simpler 1,3-diphenyl analog. SpectraBase documents a verified ¹H NMR spectrum and GC-MS spectrum (Exact Mass: 324.126263 g/mol) for 3-(biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, providing a referenceable identity standard [1]. In contrast, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (CAS 21487-45-6) has Exact Mass 248.094963 g/mol—a 76-Da mass difference that enables clear MS discrimination . The biphenyl compound's ¹H NMR spectrum exhibits additional aromatic proton signals in the 7.3–7.7 ppm region corresponding to the second phenyl ring, which are absent in the diphenyl analog [1]. This spectroscopic differentiation is procurement-critical: the two compounds cannot be substituted without altering analytical reference standards.

Analytical Chemistry Quality Control Structural Confirmation

Physicochemical Profile vs. Diphenyl and Thienyl Analogs

The biphenyl extension at the 3-position produces quantifiable shifts in key physicochemical parameters relative to simpler analogs (Table 1). The target compound exhibits LogP = 5.02, a vapor pressure of 2.46×10⁻¹² mmHg at 25 °C, and a boiling point of 554.5 °C at 760 mmHg . Compared to 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (LogP: 4.29; boiling point: 442.2 °C) [1], the biphenyl derivative is more lipophilic (ΔLogP ≈ +0.7) and less volatile (ΔTb ≈ +112 °C), reflecting the additional aromatic ring. Compared to the 3-(2-thienyl) analog (1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde, boiling point: ~419 °C per EPI Suite, density: 1.33 g/cm³), the biphenyl compound has a >130 °C higher boiling point and lower density (1.13 vs. 1.33 g/cm³), consistent with extended π-conjugation and increased molecular weight [2]. These differences are directly relevant to purification method selection (distillation vs. chromatography), formulation solvent choice, and environmental persistence predictions.

Physicochemical Profiling Formulation Development Environmental Fate

SAR: Biphenyl Moiety Linked to Antibacterial Activity

In a 2024 structure–activity relationship study of chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes, the biphenyl-substituted scaffolds demonstrated a distinct antibacterial activity signature [1]. The SAR analysis explicitly concluded that the biphenyl moiety on the bipyrazole-carbaldehyde scaffold is accountable for virtuous antibacterial activity, whereas 4-hydroxy-3-methoxyphenyl and thiophenyl moieties conferred preferential antifungal and antioxidant activities, respectively [1]. Compounds within the biphenyl series (e.g., 4f, 4l, 4o, 4u, 4v) achieved pMIC values of 1.92 µM/mL against S. aureus, B. subtilis, E. coli, and P. aeruginosa—representing excellent antibacterial potency [1]. In contrast, the chlorophenyl and thiophenyl series exhibited different antimicrobial selectivity profiles. Although this evidence derives from a more complex tetrahydro-bipyrazole scaffold rather than the target compound itself, the finding that the biphenyl substituent is a key determinant of antibacterial activity provides a class-level inference supporting the selection of biphenyl-containing pyrazole-4-carbaldehyde building blocks for antibacterial lead generation programs [1].

Antimicrobial SAR Medicinal Chemistry Lead Optimization

Synthetic Versatility: Aldehyde vs. Pre-Functionalized Analogs

The free aldehyde group at the pyrazole 4-position of 3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a versatile synthetic handle, enabling transformations that are inaccessible to pre-functionalized analogs. The compound has been directly employed as a substrate for oxime formation—producing 3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (CAS 372098-45-8)—via condensation with hydroxylamine . It has also been used in Knoevenagel condensations with indene-1,3-dione to form 2-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione . In the broader 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde series, the aldehyde has been converted to chalcones (Claisen-Schmidt condensation), carbonitriles, thiosemicarbazones, and triazolidine-3-thiones [1]. By comparison, the oxime derivative (CAS 372098-45-8) or carbonitrile analogs have the reactive aldehyde site already occupied, limiting further diversification. The target compound's aldehyde functionality makes it a more versatile procurement choice for combinatorial library synthesis than its pre-derivatized counterparts.

Synthetic Chemistry Building Block Utility Derivatization

3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Key Application Scenarios


Antibacterial Lead Generation: Biphenyl SAR Advantage

For research groups pursuing novel antibacterial agents based on the pyrazole scaffold, 3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde provides a building block that incorporates the biphenyl moiety specifically linked to antibacterial activity in recent SAR studies [1]. The free aldehyde handle enables systematic diversification into chalcones, pyrazolines, carbonitriles, and thiosemicarbazones—compound classes that have demonstrated antimicrobial activity in the 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde series [2]. Procuring this specific biphenyl-substituted aldehyde rather than the simpler 1,3-diphenyl analog aligns the starting scaffold with the antibacterial-active region of SAR space, as evidenced by biphenyl-containing bipyrazole-carbaldehydes achieving pMIC 1.92 µM/mL against Gram-positive and Gram-negative strains [1].

COX-2 Inhibitor Pharmacophore: Diaryl-Heterocycle Scaffold

The 1,3-diaryl-1H-pyrazole core of this compound maps directly onto the pharmacophore of selective COX-2 inhibitors such as celecoxib, where the nature of the 3-aryl substituent critically determines potency and selectivity . The biphenyl group provides an extended aromatic surface for hydrophobic pocket interactions that differs from the 4-methylphenyl (celecoxib) or simple phenyl substituents. The aldehyde at the 4-position offers a vector for introducing the sulfonamide or methylsulfonyl group typically required for COX-2 binding, making this compound a strategic intermediate for synthesizing novel celecoxib analogs with potentially differentiated selectivity profiles . The compound's high LogP (5.02) is consistent with the lipophilic character required for COX-2 active site binding .

Analytical Reference Standard: Identity for Method Development

The compound's verified spectroscopic profile—¹H NMR and GC-MS reference spectra available through SpectraBase (Compound ID: GBbGK9sDXGf) and the Wiley KnowItAll library [3]—makes it suitable as an analytical reference standard for method development. The 76-Da exact mass difference from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (324.126263 vs. 248.094963 g/mol) provides clear MS discrimination, preventing misidentification when both compounds may be present in a synthetic mixture or reaction monitoring workflow [3]. Its ultra-low vapor pressure (2.46×10⁻¹² mmHg) also makes it suitable for GC-MS method development without significant volatilization losses .

Agrochemical Intermediate: Biphenyl Pyrazole for Herbicide/Fungicide Discovery

3-(Substituted phenyl)pyrazole derivatives are an established chemotype in herbicide discovery, with patents from Nihon Nohyaku Co. Ltd. covering this structural class for weed control applications [4]. The biphenyl-substituted variant offers increased lipophilicity and extended π-conjugation relative to simpler phenyl-substituted pyrazole intermediates, parameters that influence foliar uptake, translocation, and target-site binding in agrochemical development . The 4-carbaldehyde group provides a reactive handle for further functionalization—condensation with hydrazines, amines, or active methylene compounds—to generate diverse agrochemical candidate libraries. For agrochemical discovery programs seeking differentiated IP space within the pyrazole herbicide class, the biphenyl-substituted intermediate offers a structural departure from more common mono-phenyl or halo-phenyl pyrazole-4-carbaldehydes.

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